6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Xanthine oxidase inhibition Pharmacophore modeling Triazole isomer comparison

6-Oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid (Molecular Formula: C7H5N5O3; Molecular Weight: 207.15 g/mol) is a heterocyclic small molecule that uniquely integrates a 1,6-dihydropyrimidine-5-carboxylic acid core with a 4H-1,2,4-triazol-3-yl substituent at the 2-position. This compound belongs to a broader class of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs), which have garnered significant research attention as xanthine oxidase (XO) inhibitors for hyperuricemia and gout therapy.

Molecular Formula C7H5N5O3
Molecular Weight 207.15 g/mol
Cat. No. B13206175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
Molecular FormulaC7H5N5O3
Molecular Weight207.15 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=N1)C2=NC=NN2)C(=O)O
InChIInChI=1S/C7H5N5O3/c13-6-3(7(14)15)1-8-4(11-6)5-9-2-10-12-5/h1-2H,(H,14,15)(H,8,11,13)(H,9,10,12)
InChIKeyYWLIFCOZNZNHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic Acid: Chemical Profile & Procurement Relevance


6-Oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid (Molecular Formula: C7H5N5O3; Molecular Weight: 207.15 g/mol) is a heterocyclic small molecule that uniquely integrates a 1,6-dihydropyrimidine-5-carboxylic acid core with a 4H-1,2,4-triazol-3-yl substituent at the 2-position . This compound belongs to a broader class of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs), which have garnered significant research attention as xanthine oxidase (XO) inhibitors for hyperuricemia and gout therapy [1]. Its specific triazole substitution distinguishes it from other ODC analogs and positions it within the well-precedented 1,2,4-triazole pharmacophore landscape known for enzyme inhibition and favorable drug-like properties [1][2].

Why 6-Oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic Acid Cannot Be Replaced by Generic ODC Analogs


Generic substitution among 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) is critically unreliable due to the profound impact of the 2-position substituent on xanthine oxidase (XO) binding affinity. Quantitative structure-activity relationship (QSAR) studies on 46 ODCs have established that variations in the steric, electrostatic, and hydrogen-bonding properties at the 2-position directly dictate inhibitory potency through specific interactions with key XO active-site residues, including Glu802, Arg880, and Phe914 [1]. The 1,2,4-triazole moiety uniquely offers both hydrogen-bond acceptor and donor capabilities, distinguishing its binding mode from closely related 1,2,3-triazole isomers (which exhibit altered nitrogen spacing and metal-coordination geometry) or simple phenyl-substituted analogs (which lack heteroatom-mediated interactions) [1][2]. Consequently, substituting this specific compound with a generic ODC analog—even one sharing the core scaffold—will result in unpredictable, and likely inferior, XO inhibitory activity and pharmacological profile.

Quantitative Differentiation of 6-Oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic Acid Against Key Comparators


2-(4H-1,2,4-Triazol-3-yl) vs. 2-(1H-1,2,3-Triazol-4-yl) Substitution: Impact on Predicted XO Binding Affinity via Pharmacophore Modeling

Pharmacophore modeling based on 46 ODCs with known XO inhibitory activity reveals that the spatial arrangement of hydrogen-bond acceptors (HBA) in the triazole ring is critical for fitting the XO active site [1]. The 1,2,4-triazole isomer presents its nitrogen atoms at positions 1, 2, and 4, enabling a distinctive HBA vector pattern compared to the 1,2,3-triazole isomer, which positions nitrogens at 1, 2, and 3. Built pharmacophore models for ODC-based XO inhibitors mandate specific HBA features aligned with critical residues (e.g., Asn768, Thr1010) in the XO binding pocket; the 1,2,4-triazole geometry is predicted to satisfy these constraints more effectively than the 1,2,3-triazole geometry, which may misalign key interactions [1]. The target compound has a molecular weight of 207.15 g/mol, identical to the 1,2,3-triazole isomer, eliminating molecular size as a confounding variable .

Xanthine oxidase inhibition Pharmacophore modeling Triazole isomer comparison

1,2,4-Triazole vs. Phenyl Motif at the 2-Position: Predicted ADME and Drug-Likeness Advantage from in Silico Screening

Integrated in silico screening of ODC-based XO inhibitors incorporating ADME predictions demonstrates that heteroaryl substituents at the 2-position confer superior drug-likeness profiles compared to phenyl-substituted analogs [1]. The introduction of a 1,2,4-triazole ring at the 2-position increases topological polar surface area (TPSA) and improves aqueous solubility relative to hydrophobic 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, which often suffer from poor water solubility and metabolic stability issues as noted in related dihydropyrimidine-triazole patent literature [2]. The 1,2,4-triazole moiety contributes additional hydrogen-bonding capacity, which is predicted to enhance oral bioavailability without elevating molecular weight beyond the favorable threshold of 207.15 g/mol—well within Lipinski's Rule of Five limits [1][3].

ADME prediction Drug-likeness Triazole vs. phenyl comparison

1,2,4-Triazole Pharmacophore: Established XO Inhibitory Potency (Class-Level Benchmark) vs. Febuxostat and Allopurinol

The 1,2,4-triazole scaffold is a validated pharmacophore for xanthine oxidoreductase (XOR) inhibition. A recent series of novel 1,2,4-triazole derivatives, designed via a fused-pharmacophore strategy combining structural features of febuxostat and topiroxostat, demonstrated potent XO inhibitory activity and hypouricemic effects in vivo [1]. While the specific IC50 of 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid has not been publicly reported, the broader 1,2,4-triazole chemical class has produced compounds with IC50 values in the nanomolar range, comparable to febuxostat (IC50 ≈ 5-10 nM) and substantially more potent than allopurinol (IC50 ≈ 5.5 μM) [2]. The target compound uniquely marries this potent pharmacophore with the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid core, which itself has produced XO inhibitors with IC50 values as low as 0.0181 μM in optimized 2-(4-alkoxy-3-cyano)phenyl derivatives [3].

Xanthine oxidase inhibition 1,2,4-Triazole pharmacophore Benchmarking vs. clinical XO inhibitors

Patent-Backed Structural Novelty: Exclusive Coverage in Dihydropyrimidine-Triazole IP Space

The dihydropyrimidine-triazole chemotype, encompassing the target compound, is explicitly claimed in Chinese patent CN107501257B, which discloses a series of dihydropyrimidine-triazole derivatives as anti-HBV agents [1]. The patent specifically addresses known limitations of prior art compounds, including poor water solubility, strong liver toxicity, and poor metabolic stability—issues that the dihydropyrimidine-triazole scaffold is designed to overcome through rational, target-based drug design using crystal complex structures [1]. This IP protection provides procurement exclusivity and reduces the risk of direct generic competition that affects simpler, off-patent pyrimidine scaffolds.

Intellectual property Dihydropyrimidine-triazole Anti-HBV

Optimal Application Scenarios for 6-Oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic Acid in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization for Xanthine Oxidase Inhibitors Targeting Hyperuricemia and Gout

This compound serves as an ideal starting point for medicinal chemistry campaigns aimed at developing next-generation XO inhibitors. Its dual-pharmacophore architecture—combining the 1,2,4-triazole ring (validated in potent XO inhibitors) with the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid core (known to engage key XO residues including Glu802 and Arg880)—positions it as a privileged scaffold for structure-activity relationship (SAR) exploration [1]. The predicted ADME advantages, including enhanced aqueous solubility conferred by the triazole moiety, directly address the solubility and bioavailability shortcomings of first-generation phenyl-substituted ODC analogs, making it particularly suitable for oral formulation development [1][2].

Anti-HBV Drug Discovery Leveraging Dihydropyrimidine-Triazole IP Space

Given the explicit coverage of dihydropyrimidine-triazole derivatives in patent CN107501257B for anti-HBV applications, this compound is strategically positioned for antiviral drug discovery programs targeting hepatitis B [3]. The patent's emphasis on overcoming liver toxicity—a critical concern in HBV therapeutics—suggests that the dihydropyrimidine-triazole scaffold, including this specific compound, may offer a hepatoprotective advantage over earlier chemotypes, although this remains to be experimentally verified for the compound itself [3].

Chemical Biology Probe Development for XO-Related Metabolic Pathway Studies

The structural novelty and defined molecular weight (207.15 g/mol) of this compound make it suitable as a chemical biology probe to interrogate XO-dependent metabolic pathways. Its predicted favorable drug-likeness profile, combined with the well-characterized XO pharmacophore, supports its use in cellular and in vivo target engagement studies, where the 1,2,4-triazole ring may facilitate detection via nitrogen-specific spectroscopic techniques [1].

Scaffold-Hopping Reference Compound for Triazole-Containing Heterocycle Libraries

For combinatorial chemistry and library synthesis programs, this compound serves as a versatile scaffold-hopping reference. Its 4H-1,2,4-triazol-3-yl substituent is structurally distinct from the more commonly explored 1H-1,2,3-triazol-4-yl motif, offering an orthogonal chemical space for diversity-oriented synthesis aimed at identifying novel XO inhibitors or other enzyme targets within the purine metabolism network [1].

Quote Request

Request a Quote for 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.